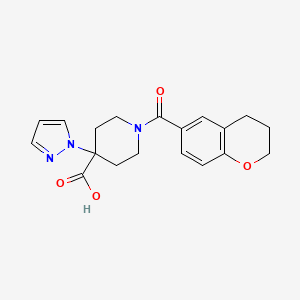

3-(benzyloxy)-N-methylbenzamide

Descripción general

Descripción

"3-(benzyloxy)-N-methylbenzamide" is a chemical compound with interesting properties and applications in various fields. It is part of a broader category of benzamide derivatives which are studied for their structural and chemical characteristics.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied. For example, the crystal structure of m-methylbenzamide, determined by X-ray methods, reveals details about atomic positions and molecular interactions (OriiSeiki et al., 1963).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced by their molecular structure. Studies like the one on N-3-hydroxyphenyl-4-methoxybenzamide highlight the impact of intermolecular interactions on molecular geometry and behavior (Karabulut et al., 2014).

Physical Properties Analysis

Physical properties such as crystalline structure and bonding are key aspects of benzamide derivatives. Investigations into compounds like 3,4,5-trimethoxy-N-p-tolylbenzamide reveal significant insights into hydrogen bonding and crystal packing, contributing to the understanding of physical properties (Saeed & Simpson, 2012).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and stability, are subjects of ongoing research. Studies such as the synthesis and characterization of various benzamide derivatives provide valuable information about their chemical behavior (Patel & Dhameliya, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Narwedine-Type Enones : Research conducted by Kametani et al. (1972) demonstrated that 4-benzyloxy-2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-N-methylbenzamide and related compounds can be utilized in the synthesis of narwedine-type enones through photochemical cyclisation. This synthesis pathway is notable for its application in the creation of complex organic structures (Kametani et al., 1972).

Formation and Metabolism of N-Hydroxymethyl Compounds : A study by Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides, including 3-(benzyloxy)-N-methylbenzamide, into N-hydroxymethyl compounds. This research is significant for understanding the metabolic pathways and stability of these compounds in biological systems (Ross et al., 1983).

Crystal Structure and Properties

Crystal Structure Analysis : A study by OriiSeiki et al. (1963) on the crystal structure of m-methylbenzamide, a related compound, provides insights into the atomic positions and intermolecular interactions that could be relevant for understanding similar benzamide derivatives (OriiSeiki et al., 1963).

C-H···π Interactions in Benzamides : Research by Saeed and Simpson (2012) on 3,4,5-trimethoxy-N-p-tolylbenzamide, a benzamide derivative, highlights the importance of C-H···π interactions in the crystal packing of these molecules. This information could be extrapolated to similar benzamides like this compound for understanding their structural behavior (Saeed & Simpson, 2012).

Biological and Pharmaceutical Research

- Selective Anti-Helicobacter pylori Agents : Ando, Kawamura, and Chiba (2001) identified 3-(arylacetylamino)-N-methylbenzamides as a novel class of selective anti-Helicobacter pylori agents. This discovery is pertinent to the potential therapeutic applications of this compound and related compounds (Ando et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, 3-(Benzyloxy)Pyridin-2-Amine, a compound with a similar structure, has been reported to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 .

Mode of Action

Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring . This reactivity allows them to participate in various chemical reactions, potentially leading to changes in the target molecules .

Biochemical Pathways

For example, they can undergo oxidation and reduction reactions at the benzylic position . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of 3-(benzyloxy)-N-methylbenzamide could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or administered. For instance, the Suzuki–Miyaura cross-coupling reaction, a common reaction involving benzylic compounds, is known to be influenced by the reaction conditions .

Direcciones Futuras

The future research directions for “3-(benzyloxy)-N-methylbenzamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve investigating its reactivity under various conditions, studying its interactions with biological targets, and exploring its potential uses in areas such as medicinal chemistry or materials science .

Propiedades

IUPAC Name |

N-methyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16-15(17)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDVPWYLLKJEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424236 | |

| Record name | STK241807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84475-45-6 | |

| Record name | STK241807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5466556.png)

![7-acetyl-2-(cyclopropylmethyl)-N-[3-(methylthio)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5466560.png)

![4-hydroxy-4,7,7,9,9-pentamethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5466568.png)

![{(1R)-1-methyl-2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B5466571.png)

![1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5466579.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5466584.png)

![4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid](/img/structure/B5466616.png)

![1-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5466617.png)

![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5466627.png)

![{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5466641.png)

![4-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5466654.png)